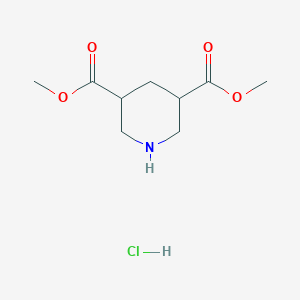
Calcifediol-D6
説明
Calcifediol-D6, also known as 25-hydroxy Vitamin D3-d6, is the deuterium labeled Calcifediol . It is a major circulating metabolite of vitamin D3 and a potent VDR inhibitor . It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme cholecalciferol 25-hydroxylase . This metabolite is being measured by physicians worldwide to determine a patient’s vitamin D status .
Synthesis Analysis
Calcifediol is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme cholecalciferol 25-hydroxylase . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .Molecular Structure Analysis
The molecular formula of Calcifediol-D6 is C27H44O2 . It is a white solid .Chemical Reactions Analysis
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly .Physical And Chemical Properties Analysis
Calcifediol-D6 is a white solid . It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .科学的研究の応用
Correction of Vitamin D Deficiency
Calcifediol-D6: is primarily used in the correction of vitamin D deficiency . It is more hydrophilic than vitamin D3 and thus less prone to sequestration in adipose tissue, making it suitable for patients with obesity, liver disease, or malabsorption who require a rapid increase in serum 25(OH)D concentrations .
Bone Health and Disease Management
In the context of bone health, Calcifediol-D6 plays a crucial role in bone mineralization and the management of diseases such as rickets, osteomalacia, and osteoporosis . Its pharmacokinetic properties allow it to achieve target serum 25(OH)D concentrations more rapidly compared to vitamin D3 .
Endocrine System Regulation
Calcifediol-D6 is part of the vitamin D endocrine system , which is not just a simple nutrient but a complex hormonal system. It has been suggested to have a role in multiple body functions beyond bone health, indicating its potential in regulating the endocrine system .
Clinical Trials and Research
This compound is used in clinical trials to assess its efficacy and safety. For instance, the POSCAL study evaluated the use of Calcifediol-D6 in young adults with vitamin D deficiency, demonstrating its adaptability to suit the unique needs of individual patients .
Pharmacological Research
Calcifediol-D6 is of interest in pharmacological research due to its unique properties. It bypasses hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D, which is crucial for understanding its effects on the body .
Nutritional Supplementation
As a nutritional supplement, Calcifediol-D6 can be used at specific doses for children and adults, providing a predictable and linear dose-response curve, which is essential for managing vitamin D levels in the healthy population .
Metabolic Pathway Studies
Research into the metabolic pathways of vitamin D often utilizes Calcifediol-D6 due to its position in the metabolic conversion to active vitamin D. This makes it a valuable tool for studying vitamin D metabolism and its implications on health .
Adaptability in Treatment Regimens
The adaptability of Calcifediol-D6 in treatment regimens is a key area of application. Its usage at different frequencies mimics its usage in clinical practice, confirming its flexibility to meet individual patient needs .
作用機序
Target of Action
Calcifediol-D6, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) in the body . The VDR is a nuclear receptor that is expressed in most tissues and cells in the body . The interaction between Calcifediol-D6 and the VDR plays a crucial role in maintaining calcium and phosphate homeostasis, which is essential for bone mineralization and skeletal health .
Mode of Action
Calcifediol-D6 binds to the VDR with a weaker affinity than calcitriol, the biologically active form of vitamin D . Despite this, Calcifediol-D6 exerts gene-regulatory properties by affecting the transcription of thousands of genes . This is achieved through the binding of the Calcifediol-D6-VDR complex to specific sequences present in the promoter region of these genes, known as Vitamin D-Responsive Elements (VDREs) . In addition to these genomic actions, Calcifediol-D6 can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The primary biochemical pathway affected by Calcifediol-D6 involves the regulation of calcium and phosphate homeostasis . By binding to the VDR, Calcifediol-D6 influences the transcription of genes involved in the absorption of calcium and phosphate in the gut, the reabsorption of calcium in the kidneys, and the mobilization of calcium from the skeleton . These actions collectively contribute to the maintenance of serum calcium and phosphate levels, which are critical for various physiological processes, including bone mineralization .
Pharmacokinetics
Calcifediol-D6 exhibits several unique pharmacokinetic properties. It is independent of hepatic 25-hydroxylation, which brings it one step closer in the metabolic pathway to active vitamin D . Compared to vitamin D3, Calcifediol-D6 achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose-response curve irrespective of baseline serum 25(OH)D concentrations . Furthermore, the intestinal absorption of Calcifediol-D6 is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, making it less prone to sequestration in adipose tissue .
Result of Action
The molecular and cellular effects of Calcifediol-D6’s action are primarily related to its role in regulating calcium and phosphate homeostasis . By influencing the transcription of genes involved in calcium and phosphate metabolism, Calcifediol-D6 helps maintain optimal serum calcium and phosphate levels, thereby promoting bone health . Additionally, Calcifediol-D6’s interaction with the VDR has been associated with immunomodulatory effects, which may have implications for various chronic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcifediol-D6. For instance, patients with obesity, liver disease, or malabsorption conditions may benefit more from Calcifediol-D6 compared to vitamin D3 due to its unique pharmacokinetic properties . Moreover, the need for a rapid increase in 25(OH)D concentrations, as in the case of vitamin D deficiency, may also dictate the preferential use of Calcifediol-D6 .
Safety and Hazards
特性
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-QFVHMXLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735347 | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcifediol-D6 | |
CAS RN |
78782-98-6 | |
| Record name | D6-25-hydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcifediol-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D6-25-HYDROXYVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















